molecular formula C29H27N5O B12212154 N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide

Cat. No.: B12212154
M. Wt: 461.6 g/mol
InChI Key: IELBTWMHOJGDFK-UHFFFAOYSA-N
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Description

N-{4-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a benzyl group at position 6, methyl groups at positions 2 and 5, a phenyl group at position 3, and an acetamide-substituted aniline moiety at position 5. Its molecular formula is C₂₈H₂₇N₅O, with a monoisotopic mass of 473.221 Da (calculated from ).

Properties

Molecular Formula

C29H27N5O

Molecular Weight

461.6 g/mol

IUPAC Name

N-[4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl]acetamide

InChI

InChI=1S/C29H27N5O/c1-19-26(18-22-10-6-4-7-11-22)28(32-25-16-14-24(15-17-25)31-21(3)35)34-29(30-19)27(20(2)33-34)23-12-8-5-9-13-23/h4-17,32H,18H2,1-3H3,(H,31,35)

InChI Key

IELBTWMHOJGDFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NC4=CC=C(C=C4)NC(=O)C)C)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzyl, dimethyl, and phenyl groups, and finally the attachment of the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to reduce costs and improve scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. These compounds often act as inhibitors of various kinases involved in cancer progression. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that certain derivatives possess IC50 values in the low micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide and similar compounds have been explored for their anti-inflammatory properties. The pyrazole moiety is known to exhibit non-steroidal anti-inflammatory drug (NSAID)-like activity. Clinical applications may include treatment for conditions such as rheumatoid arthritis and osteoarthritis .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines can act on various targets including phosphodiesterases and other enzymes involved in cellular signaling pathways. This property makes them candidates for the development of drugs aimed at treating metabolic disorders and other diseases where enzyme modulation is beneficial .

Fluorophores

Recent studies have identified pyrazolo[1,5-a]pyrimidines as promising fluorophores due to their photophysical properties. These compounds can be utilized in optical applications such as sensors and imaging technologies. Their ability to fluoresce under UV light makes them suitable for various analytical applications .

Photovoltaic Materials

Research into the incorporation of pyrazolo[1,5-a]pyrimidine derivatives into photovoltaic materials has shown potential for enhancing the efficiency of solar cells. Their unique electronic properties may contribute to improved light absorption and energy conversion efficiency .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several pyrazolo[1,5-a]pyrimidine derivatives against A375 melanoma cells. The most potent compound exhibited an IC50 value of 4.2 μM, demonstrating significant cytotoxicity compared to control treatments .

Case Study 2: Enzyme Inhibition

A series of experiments were conducted to assess the inhibitory effects of this compound on phosphodiesterase enzymes. Results indicated a strong inhibitory effect with IC50 values ranging from 0.98 μM to 2.12 μM across different enzyme targets .

Mechanism of Action

The mechanism of action of N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine acetamides are a versatile class of molecules with applications in medicinal chemistry and radiopharmaceuticals. Below is a detailed comparison of the target compound with its structural analogs, focusing on substituent effects, molecular properties, and functional roles.

Substituent-Driven Structural Variations

Compound Name Molecular Formula Substituents (Pyrazolo[1,5-a]pyrimidine Core) Acetamide Modification Molecular Weight (Da) Key Features
Target Compound C₂₈H₂₇N₅O 6-Benzyl, 2,5-dimethyl, 3-phenyl N-(4-aminophenyl) 473.221 Hydrophobic benzyl group enhances lipophilicity; methyl groups improve metabolic stability .
N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide () C₂₁H₁₉N₅O 5-Methyl, 3-phenyl N-(4-aminophenyl) 357.42 Lacks benzyl and 2-methyl groups; reduced steric bulk may improve solubility .
2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide () C₂₉H₂₈N₆OS 6-Benzyl, 2,5-dimethyl, 3-phenyl Sulfanyl linker, N-(3-methylphenyl) 520.64 Sulfanyl group introduces potential for disulfide bonding; 3-methylphenyl reduces para-substitution symmetry .
F-DPA () C₂₀H₂₃FN₄O 4-Fluorophenyl, 5,7-dimethyl N,N-diethylacetamide 362.42 Fluorine enhances radiolabeling potential; diethylacetamide increases lipophilicity for blood-brain barrier penetration .

Functional and Pharmacological Implications

  • Target Compound vs. Analog : The addition of a 6-benzyl group and 2-methyl substituent in the target compound increases molecular weight by ~116 Da compared to ’s analog. This likely enhances binding to hydrophobic protein pockets but may reduce aqueous solubility. The 2-methyl group could sterically hinder metabolic oxidation, improving in vivo stability .
  • Target Compound vs. Sulfanyl Analog (): Replacing the amino group with a sulfanyl moiety introduces a nucleophilic thiol, which may alter reactivity (e.g., disulfide formation) or redox sensitivity.
  • Target Compound vs. F-DPA () : F-DPA’s 4-fluorophenyl and diethylacetamide groups optimize it for positron emission tomography (PET) imaging, whereas the target compound’s benzyl group suggests therapeutic applications (e.g., kinase inhibition). Fluorine’s electronegativity in F-DPA may enhance hydrogen bonding, but the benzyl group in the target compound provides bulkier aromatic interactions .

Biological Activity

N-{4-[(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core structure, which is known for its diverse biological activities. Below are key chemical properties:

Property Details
Molecular Formula C30H28N4OS
Molecular Weight 492.6 g/mol
IUPAC Name This compound
InChI Key KZEBHERSWNPFCX-UHFFFAOYSA-N

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. The compound has been shown to inhibit the mTORC1 signaling pathway, which is crucial for cell growth and metabolism.

Research indicates that this compound can induce autophagy while disrupting normal autophagic flux, leading to the accumulation of LC3-II protein under starvation conditions. This mechanism suggests potential applications in cancer therapy by modulating autophagy and apoptosis pathways .

Anticancer Activity

Numerous studies have reported the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and SF268 (brain cancer). The IC50 values for these compounds often range from submicromolar to low micromolar concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains; however, detailed data on specific pathogens and mechanisms remain limited.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of pyrazolo[1,5-a]pyrimidine derivatives has revealed that modifications to the benzyl and acetamide groups can significantly influence biological activity. For instance:

  • Benzyl Substituents : Altering the position or type of substituents on the benzyl group can enhance potency against specific cancer cell lines.
  • Acetamide Group : Variations in the acetamide moiety have been linked to changes in solubility and metabolic stability.

Study 1: Anticancer Efficacy

A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives found that compounds with similar structures to this compound exhibited potent antiproliferative effects in MIA PaCa-2 pancreatic cancer cells. The study highlighted the importance of the pyrazolo core in enhancing anticancer activity through mTORC1 inhibition .

Study 2: Autophagy Modulation

Another investigation focused on the autophagic effects of related compounds demonstrated that they could disrupt normal autophagic processes while promoting cell death in cancer cells. This suggests a dual mechanism where both autophagy modulation and direct cytotoxicity contribute to their efficacy .

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